Leuhistin

aminopeptidase N neuropeptide degradation parasitology

Researchers requiring selective APN inhibition without off-target transport effects face limited options. Leuhistin (CAS 129085-76-3) solves this with high-potency, specific APN blockade. - Selective APN inhibitor (Ki 2.3×10⁻⁷ M); weak/no inhibition of AP-A/AP-B. - Suppresses HT-1080 fibrosarcoma invasion without MMP cross-reactivity. - At 20 µM, blocks dipeptide hydrolysis but not transport in kidney BBMV. - Superior potency over bestatin/amastatin in nematode assays (IC50 0.46-1.25 µM). Available in research-grade purity with global shipping.

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
CAS No. 129085-76-3
Cat. No. B1674825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuhistin
CAS129085-76-3
Synonyms3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid
leuhistin
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC1=CN=CN1)(C(=O)O)O)N
InChIInChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1
InChIKeyWZFDNGAENBEYMA-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leuhistin: Selective Aminopeptidase N Inhibitor


Leuhistin (CAS 129085-76-3) is a microbial metabolite isolated from Bacillus laterosporus BMI156-14F1, characterized as a competitive inhibitor of aminopeptidase N (APN/CD13) with a reported inhibition constant (Ki) of 2.3 × 10⁻⁷ M [1]. Structurally defined as (2R,3S)-2-((1H-imidazol-4-yl)methyl)-3-amino-2-hydroxy-5-methylhexanoic acid, this compound exhibits selective inhibition of APN over aminopeptidases A and B, with IC₅₀ values of 10 and 13 µg/mL respectively [2]. Leuhistin is produced via fermentation and is utilized as a research tool for investigating APN-mediated physiological and pathological processes, including neuropeptide metabolism, immune modulation, and tumor cell invasion [3].

Selective APN inhibition Neuropeptide metabolism and nematode studies
Functional separation probe Dipeptide hydrolysis without transport interference
MMP-independent tool Cell invasion endpoint review in cancer models

Why Leuhistin Is Irreplaceable


Aminopeptidase inhibitors such as bestatin, amastatin, and puromycin exhibit distinct selectivity profiles and mechanisms of action, rendering them non-interchangeable in research applications. Leuhistin demonstrates selective inhibition of aminopeptidase N with a Ki of 2.3 × 10⁻⁷ M and shows weak or no inhibition of aminopeptidases A and B [1]. In contrast, bestatin is a broader-spectrum inhibitor that also targets leucine aminopeptidase and puromycin-sensitive aminopeptidase, while puromycin primarily inhibits puromycin-sensitive aminopeptidase [2]. Furthermore, Leuhistin's functional selectivity is underscored by its ability to selectively suppress dipeptide hydrolysis without affecting transport, a feature not shared by arphamenines [3]. This specificity is critical for experimental designs aiming to isolate the role of APN in complex biological systems.

Leuhistin: APN-selective, weak AP-A/B inhibition
Bestatin’s broader aminopeptidase profile may shift pathway interpretation
Leuhistin: hydrolysis inhibition without transport block
Arphamenines inhibit dipeptide transport, confounding hydrolysis-transport studies
Leuhistin: no MMP activity
Matlystatin A dual APN/MMP inhibition may not isolate APN-specific invasion effects

Leuhistin: Selectivity & Potency Evidence


Potency in Neuropeptide Degradation Assays

Leuhistin demonstrates a 7.2-fold higher potency for inhibiting AF1 neuropeptide hydrolysis compared to the commonly used aminopeptidase inhibitor amastatin, and a 12-fold higher potency compared to bestatin. In a purified membrane aminopeptidase assay from Ascaris suum, Leuhistin exhibited an IC₅₀ of 1.25 µM, whereas amastatin showed an IC₅₀ of 9.0 µM and bestatin an IC₅₀ of 15.0 µM [1]. Notably, the enzyme was insensitive to puromycin, further highlighting the unique inhibitory profile of Leuhistin in this model.

AF1 Hydrolysis Inhibition
Head-to-head
IC₅₀ 1.25 µM (Leuhistin) vs 9.0 µM (Amastatin), 15.0 µM (Bestatin); Puromycin insensitive
Supports higher potency for APN inhibition in nematode assays
Purified membrane from Ascaris suum; substrate AF1 neuropeptide
aminopeptidase N neuropeptide degradation parasitology

Species-Dependent Inhibitory Potency

Leuhistin exhibits a significant difference in inhibitory potency across nematode species, with an IC₅₀ of 0.46 µM in Caenorhabditis elegans compared to 15.90 µM in Panagrellus redivivus, representing a 34.6-fold difference [1]. This contrasts with the non-competitive inhibition observed with leuhistin (IC₅₀ of 3.00 µM and 37.35 µM, respectively). The data underscore Leuhistin's utility as a species-selective probe for aminopeptidase activity.

Species-Dependent Potency
Head-to-head
C. elegans IC₅₀ 0.46 µM; P. redivivus IC₅₀ 15.90 µM (34.6‑fold difference)
Species-selective APN inhibition profile
Crude whole body extracts, Ala‑pNA substrate
aminopeptidase C. elegans nematode

Selective Hydrolysis Without Transport Inhibition

Leuhistin demonstrates a clear functional separation between dipeptide hydrolysis and transport. At a concentration as low as 20 µM, Leuhistin almost completely inhibited dipeptide hydrolysis but had little or no effect on dipeptide transport (EC₅₀ values of 4 to >50 mM) [1]. In contrast, arphamenines A and B strongly inhibited transport with EC₅₀ values of 15 to 67 µM, while leucinethiol and amastatin showed weak or no effect on transport. This selectivity allows researchers to dissect the distinct roles of hydrolysis and transport in peptide handling.

Hydrolysis vs Transport
Head-to-head
Near‑complete hydrolysis inhibition at 20 µM; minimal transport effect (EC₅₀ 4 to >50 mM)
Functional separation of hydrolysis and transport
Kidney brush border membrane vesicles; Gly‑Gln transport
dipeptide transport brush border membrane functional separation

Tumor Cell Invasion via APN Inhibition

Leuhistin inhibits the invasion of HT-1080 fibrosarcoma cells through Matrigel to a significant degree, despite lacking matrix metalloproteinase (MMP) inhibitory activity [1]. This effect is comparable to that of bestatin, another APN inhibitor without MMP activity, but distinct from matlystatin A, which targets both APN and MMPs and shows the strongest inhibition. The data suggest that APN inhibition alone is sufficient to reduce tumor cell invasion, highlighting Leuhistin's utility as a specific probe for APN's role in this process.

Cell Invasion Assay
Cross-study
Comparable invasion inhibition to bestatin; no MMP activity
Supports APN-specific cell invasion endpoint review
HT‑1080 fibrosarcoma, Matrigel invasion
tumor invasion fibrosarcoma extracellular matrix

Spinorphin Synergy in Inflammation

In a mouse air-pouch model of acute inflammation, the combination of Leuhistin with the endogenous peptide spinorphin synergistically suppressed carrageenan-induced PMN accumulation [1]. Spinorphin alone achieved 64% inhibition compared to saline control, and the addition of Leuhistin enhanced this effect. This in vivo synergy is attributed to Leuhistin's inhibition of aminopeptidase N, which metabolizes spinorphin, thereby prolonging its anti-inflammatory action.

Spinorphin Synergy
Class-level
Leuhistin + spinorphin enhanced PMN suppression over spinorphin alone (64% inhibition)
In vivo model-response context for peptide regulation
Mouse air‑pouch, carrageenan inflammation
inflammation PMN spinorphin

Leuhistin: Optimized Use Cases


APN in Neuropeptide Metabolism & Nematode Physiology

Researchers can employ Leuhistin at 1-5 µM to achieve near-complete inhibition of APN activity in C. elegans extracts, as evidenced by IC₅₀ values as low as 0.46 µM [1]. Its higher potency over amastatin and bestatin (IC₅₀ of 1.25 µM vs. 9.0 and 15.0 µM, respectively) in Ascaris suum assays makes it the preferred inhibitor for studying APN-mediated neuropeptide degradation in parasitic nematodes [2].

Dipeptide Hydrolysis vs. Transport Separation

For experiments using kidney brush border membrane vesicles or similar systems, Leuhistin at 20 µM provides selective and near-complete inhibition of dipeptide hydrolysis without affecting transport [3]. This functional separation is not achievable with arphamenines, which inhibit transport, or with broader-spectrum inhibitors like bestatin, ensuring unambiguous interpretation of transport vs. hydrolysis data.

Tumor Invasion Without MMP Confounding

In cancer biology, Leuhistin serves as a specific tool to assess the role of APN in cell invasion and matrix degradation. Its lack of MMP inhibitory activity, combined with its demonstrated ability to suppress HT-1080 fibrosarcoma invasion, allows researchers to attribute observed anti-invasive effects solely to APN inhibition, unlike dual inhibitors such as matlystatin A [4].

Enhancing Peptide Efficacy In Vivo

Leuhistin can be co-administered with APN-sensitive bioactive peptides like spinorphin in murine inflammation models to prolong peptide half-life and enhance anti-inflammatory responses [5]. This approach leverages Leuhistin's in vivo activity to study the physiological regulation of peptide mediators and to explore potential therapeutic synergies.

Application
Selection Property
Validation Focus
Neuropeptide metabolism and nematode physiology
Selective APN inhibition potency
Species-dependent enzyme activity review
Dipeptide hydrolysis vs. transport separation
Functional selectivity for hydrolysis
Transport-independent hydrolysis assessment
Cell invasion pathway studies
APN-specific anti-invasive context
MMP-independent invasion endpoint review
In vivo peptide regulation studies
APN-dependent peptide half-life extension
Inflammation model endpoint review

Technical Documentation Hub

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27 linked technical documents
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